4-fluoro-N-{[1-(4-fluorobenzoyl)piperidin-4-yl]methyl}benzamide
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Overview
Description
4-fluoro-N-{[1-(4-fluorobenzoyl)piperidin-4-yl]methyl}benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of fluorine atoms on both the benzamide and benzoyl groups, as well as a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-{[1-(4-fluorobenzoyl)piperidin-4-yl]methyl}benzamide typically involves multiple steps:
Formation of 4-fluorobenzoyl chloride: This can be achieved by reacting 4-fluorobenzoic acid with thionyl chloride.
Synthesis of 1-(4-fluorobenzoyl)piperidine: The 4-fluorobenzoyl chloride is then reacted with piperidine to form 1-(4-fluorobenzoyl)piperidine.
Formation of the final compound: The 1-(4-fluorobenzoyl)piperidine is then reacted with 4-fluorobenzamide under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-{[1-(4-fluorobenzoyl)piperidin-4-yl]methyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-fluoro-N-{[1-(4-fluorobenzoyl)piperidin-4-yl]methyl}benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-fluoro-N-{[1-(4-fluorobenzoyl)piperidin-4-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-fluorobenzamide
- 1-(4-fluorobenzoyl)piperidine
- 4-fluorobenzoyl chloride
Uniqueness
4-fluoro-N-{[1-(4-fluorobenzoyl)piperidin-4-yl]methyl}benzamide is unique due to the presence of both fluorine atoms and the piperidine ring, which confer specific chemical properties and potential biological activities. This distinguishes it from other similar compounds that may lack these features.
Properties
Molecular Formula |
C20H20F2N2O2 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
4-fluoro-N-[[1-(4-fluorobenzoyl)piperidin-4-yl]methyl]benzamide |
InChI |
InChI=1S/C20H20F2N2O2/c21-17-5-1-15(2-6-17)19(25)23-13-14-9-11-24(12-10-14)20(26)16-3-7-18(22)8-4-16/h1-8,14H,9-13H2,(H,23,25) |
InChI Key |
RAYRWZVHRQJYMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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